molecular formula C10H15AsO3 B14465480 (4-Butylphenyl)arsonic acid CAS No. 67692-29-9

(4-Butylphenyl)arsonic acid

Cat. No.: B14465480
CAS No.: 67692-29-9
M. Wt: 258.15 g/mol
InChI Key: WRBMTRLHLAIOMQ-UHFFFAOYSA-N
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Description

(4-Butylphenyl)arsonic acid is an organoarsenic compound characterized by a phenyl ring substituted with a butyl group (-C₄H₉) at the para position and an arsonic acid (-AsO₃H₂) functional group. The butyl substituent enhances lipophilicity, which may influence biological activity or mesophase behavior in materials .

Properties

CAS No.

67692-29-9

Molecular Formula

C10H15AsO3

Molecular Weight

258.15 g/mol

IUPAC Name

(4-butylphenyl)arsonic acid

InChI

InChI=1S/C10H15AsO3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h5-8H,2-4H2,1H3,(H2,12,13,14)

InChI Key

WRBMTRLHLAIOMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)[As](=O)(O)O

Origin of Product

United States

Chemical Reactions Analysis

(4-Butylphenyl)arsonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents such as hydrogen sulfide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (4-Butylphenyl)arsonic acid involves its interaction with biological molecules, leading to the disruption of cellular processes. It can bind to thiol groups in proteins, inhibiting their function and leading to cellular toxicity . The molecular targets include enzymes involved in cellular respiration and DNA synthesis, which are critical for cell survival .

Comparison with Similar Compounds

Fluorinated Arylarsonic Acids

Compounds such as (4-fluorophenyl)arsonic acid , (4-trifluoromethylphenyl)arsonic acid , and (4-trifluoromethoxyphenyl)arsonic acid share the arylarsonic acid core but differ in substituent electronegativity and steric effects (Table 1). Fluorine and trifluoromethyl groups increase electron-withdrawing effects, reducing electron density on the aromatic ring and altering acidity. For example:

  • (4-Trifluoromethoxyphenyl)arsonic acid : The trifluoromethoxy group introduces steric bulk and further electron withdrawal, which may hinder coordination with metal ions compared to the butyl group .

Table 1: Comparison of Arylarsonic Acid Derivatives

Compound Molecular Formula Substituent Key Properties Applications
(4-Butylphenyl)arsonic acid C₁₀H₁₅AsO₃ -C₄H₉ (butyl) Moderate lipophilicity Materials science, drug design
(4-Fluorophenyl)arsonic acid C₆H₅FAsO₃ -F (fluoro) High polarity, increased acidity Coordination chemistry
(4-Trifluoromethylphenyl)arsonic acid C₇H₅F₃AsO₃ -CF₃ (trifluoromethyl) Strong electron withdrawal Not reported

Other Organic Arsenic Compounds

  • Arsanilic Acid [(4-Aminophenyl)arsonic acid]: Features an amino group (-NH₂) instead of butyl. The amino group increases water solubility and enables hydrogen bonding, making it a veterinary antibiotic .
  • 3,4-Dihydroxyphenylarsonic Acid : Contains two hydroxyl groups, enhancing reducing properties and solubility in water. It reacts readily with silver nitrate, unlike this compound .

Key Differences :

  • Lipophilicity : The butyl group in this compound increases hydrophobicity compared to hydrophilic arsanilic acid or dihydroxy derivatives.
  • Reactivity : Electron-donating substituents (e.g., -NH₂, -OH) enhance redox activity, while alkyl/fluoro groups modulate electronic effects for materials applications .

Thiazolidinone Derivatives with 4-Butylphenyl Groups

These derivatives exhibit non-mutagenic properties up to 1 mM/plate in bacterial assays, suggesting low acute toxicity . This highlights the substituent’s role in balancing bioactivity and safety.

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